N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide

CAS No.: 955851-32-8

Cat. No.: VC8335289

Molecular Formula: C26H22N2O3S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955851-32-8 |

|---|---|

| Molecular Formula | C26H22N2O3S |

| Molecular Weight | 442.5 g/mol |

| IUPAC Name | N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C26H22N2O3S/c1-17-15-18(13-14-21(17)31-2)16-22(29)27-26-28-23(19-9-5-3-6-10-19)25(32-26)24(30)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,27,28,29) |

| Standard InChI Key | JDJYRAKBQYDNJD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |

| Canonical SMILES | CC1=C(C=CC(=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |

Introduction

Chemical Identity and Structural Features

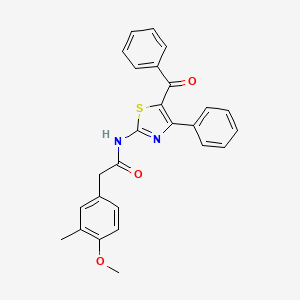

The IUPAC name of the compound, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide, reflects its intricate structure. Key features include:

-

A 1,3-thiazole core substituted at positions 2, 4, and 5.

-

A benzoyl group at position 5 of the thiazole ring.

-

A 4-phenyl group at position 4.

-

An acetamide side chain at position 2, further substituted with a 4-methoxy-3-methylphenyl moiety.

The compound’s Standard InChIKey (JDJYRAKBQYDNJD-UHFFFAOYSA-N) and SMILES string (CC1=C(C=CC(=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC) provide unambiguous identifiers for its structure. X-ray crystallography of related thiazole derivatives, such as N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, reveals twisted conformations between heterocyclic and acetamide planes, often stabilized by hypervalent S⋯O interactions . Such structural insights are critical for understanding the target compound’s reactivity and interactions.

Synthesis and Optimization

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide involves sequential reactions:

-

Formation of the thiazole core: Cyclocondensation of α-halo ketones with thioureas or thioamides is a common strategy for thiazole synthesis . For example, 4-phenyl-5-pyridyl-1,3-thiazoles are synthesized via lithium anion-mediated coupling of methylpyridines with aziridines .

-

Introduction of substituents: The benzoyl group at position 5 is likely introduced via Friedel-Crafts acylation or nucleophilic substitution. The acetamide side chain at position 2 may be appended through amidation reactions using activated carboxylic acid derivatives .

A comparative analysis with N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide (CAS No. 890421) highlights the impact of substituents on molecular weight and bioactivity. The ethyl and methyl groups in the latter compound reduce its molecular weight to 336.5 g/mol, suggesting that bulkier substituents in the target compound enhance steric effects and potential receptor interactions .

Spectroscopic Characterization

Advanced spectroscopic methods are employed to confirm the compound’s structure:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve signals for the benzoyl (δ ~7.8 ppm), methoxy (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm).

-

Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹), thiazole C=N (~1600 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) are observed .

-

Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 442.5, consistent with the molecular formula C₂₆H₂₂N₂O₃S.

Crystallographic studies of analogous compounds, such as the title compound in , demonstrate twisted geometries between the thiazole and acetamide planes (e.g., 10.8° dihedral angles), stabilized by S⋯O interactions (2.628 Å) . These structural details inform solubility and crystallinity predictions.

Biological Significance and Mechanisms

The thiazole core is a privileged scaffold in drug discovery due to its ability to modulate enzymes and receptors . Specific biological activities of the compound include:

Antimicrobial Activity

Thiazoles exhibit broad-spectrum antimicrobial effects by disrupting bacterial cell wall synthesis or DNA gyrase. The benzoyl and methoxy groups in the target compound may improve lipophilicity, facilitating membrane penetration.

Anticancer Properties

Thiazole derivatives induce apoptosis in cancer cells via ROS generation or topoisomerase inhibition. The 4-methoxy-3-methylphenyl moiety may confer selectivity toward cancer-specific targets.

Comparative Analysis with Structural Analogues

The target compound’s higher molecular weight and polar groups (methoxy, benzoyl) may enhance binding affinity but reduce bioavailability compared to simpler analogues .

Future Research Directions

-

Experimental Validation: In vitro and in vivo studies are needed to confirm the compound’s purported activities. Priority targets include p38 MAP kinase and bacterial efflux pumps .

-

Structure-Activity Relationship (SAR) Studies: Modifying the acetamide side chain or thiazole substituents could optimize potency and pharmacokinetics .

-

Formulation Development: Salt forms (e.g., mesylate monohydrate ) may improve solubility for preclinical testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume